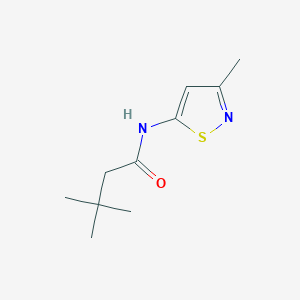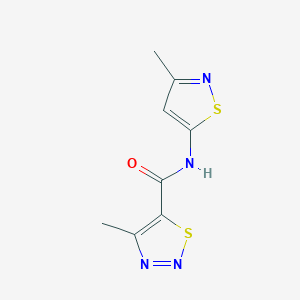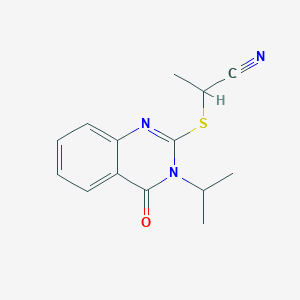
2-(4-Oxo-3-propan-2-ylquinazolin-2-yl)sulfanylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxo-3-propan-2-ylquinazolin-2-yl)sulfanylpropanenitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a quinazoline derivative that has shown promising results in various studies related to biological and medicinal chemistry. The compound has shown potential in the treatment of various diseases, including cancer, inflammation, and microbial infections.
Mécanisme D'action
The mechanism of action of 2-(4-Oxo-3-propan-2-ylquinazolin-2-yl)sulfanylpropanenitrile involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinases, which play a crucial role in cellular signaling pathways.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the death of cancer cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. The compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Oxo-3-propan-2-ylquinazolin-2-yl)sulfanylpropanenitrile in lab experiments include its potent activity against cancer cells and its anti-inflammatory properties. The compound is also relatively easy to synthesize, which makes it accessible for researchers. However, the limitations of using the compound include its potential toxicity and its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of 2-(4-Oxo-3-propan-2-ylquinazolin-2-yl)sulfanylpropanenitrile. One potential direction is to study the compound's potential in combination therapy with other drugs for the treatment of cancer. Another direction is to investigate the compound's potential in the treatment of other diseases, such as microbial infections. Additionally, further studies can be conducted to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-(4-Oxo-3-propan-2-ylquinazolin-2-yl)sulfanylpropanenitrile involves the reaction of 3-(propan-2-yl)quinazoline-2,4(1H,3H)-dione with ethyl 2-chloro-2-(thiophen-2-yl)acetate in the presence of potassium carbonate. The reaction takes place in acetonitrile, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has shown anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(4-oxo-3-propan-2-ylquinazolin-2-yl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9(2)17-13(18)11-6-4-5-7-12(11)16-14(17)19-10(3)8-15/h4-7,9-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPQQVBHBWJVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N=C1SC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
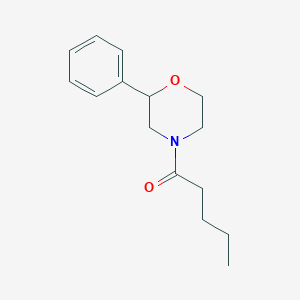
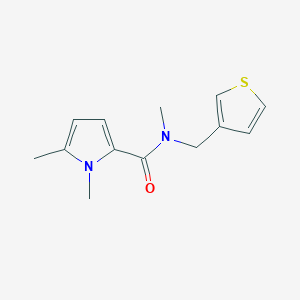
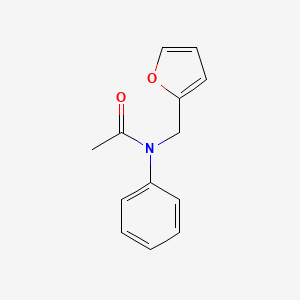
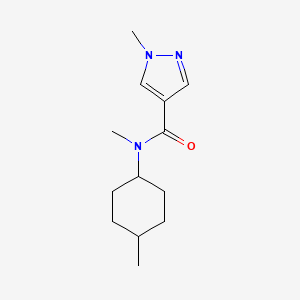
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
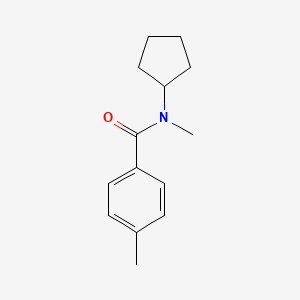
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)
